NVP-BSK805

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NVP-BSK805は、ジャヌスキナーゼ2(JAK2)の強力かつ選択的な阻害剤であり、さまざまなサイトカインのシグナル伝達経路に関与する非受容体型チロシンキナーゼです。 この化合物は、特にJAK2のV617F変異体に対して有効であり、真性赤血球増加症、本態性血小板血症、原発性骨髄線維症などのいくつかの骨髄増殖性疾患に関与しています .

作用機序

NVP-BSK805は、JAK2のATP結合部位を競合的に阻害することによって、その効果を発揮します。この阻害は、シグナル伝達トランスデューサーおよび転写活性化因子5(STAT5)などの下流シグナル伝達分子のリン酸化と活性化を防ぎます。 この化合物は、他のキナーゼよりもJAK2に対して高い選択性を示し、JAK2特異的な経路を研究するための貴重なツールとなっています .

類似の化合物との比較

類似の化合物

ルキソリチニブ: 骨髄増殖性疾患の治療に使用される別のJAK2阻害剤。

フェドラチニブ: 骨髄線維症の治療において同様の用途を持つ選択的JAK2阻害剤。

独自性

This compoundは、特にV617F変異体に対するJAK2に対する高い選択性があるため、ユニークです。 この選択性は、オフターゲット効果を軽減し、特定の骨髄増殖性疾患の治療における治療の可能性を高めます .

生化学分析

Biochemical Properties

NVP-BSK805 plays a crucial role in biochemical reactions by selectively inhibiting JAK2 kinase activity. The compound interacts with the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of downstream signaling molecules such as Signal Transducer and Activator of Transcription 5 (STAT5). This inhibition leads to the suppression of cell proliferation and induction of apoptosis in JAK2-dependent cells . Additionally, this compound has been shown to exhibit more than 20-fold selectivity towards JAK2 compared to other kinases, making it a highly specific inhibitor .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by blocking the JAK2-STAT5 signaling pathway . This inhibition results in decreased expression of anti-apoptotic proteins and increased expression of pro-apoptotic proteins. Furthermore, this compound has been shown to enhance the radiosensitivity of esophageal squamous cell carcinoma cells by increasing DNA double-strand breaks and inhibiting DNA damage repair . The compound also affects cell cycle progression, leading to cell cycle arrest in the G2/M or G0/G1 phase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of JAK2, thereby inhibiting the kinase activity of JAK2 . This inhibition prevents the phosphorylation and activation of STAT5, which is a critical mediator of JAK2 signaling. As a result, the downstream signaling pathways that promote cell proliferation and survival are suppressed. This compound also induces apoptosis by modulating the expression of apoptotic proteins and inhibiting DNA damage repair mechanisms . The compound’s selectivity towards JAK2 ensures that its effects are primarily targeted towards JAK2-dependent cells, minimizing off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and a long half-life in vivo, allowing for sustained inhibition of JAK2 activity . Over time, this compound has been shown to enhance the radiosensitivity of cancer cells, leading to increased DNA damage and decreased clonogenic survival . Long-term studies have demonstrated that the compound can effectively suppress tumor growth and delay disease progression in animal models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK2 activity and suppresses cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hematological toxicity and off-target effects . In animal models of myeloproliferative disorders, this compound has been shown to suppress leukemic cell spreading and splenomegaly, as well as reduce polycythemia and extramedullary erythropoiesis . These effects are dose-dependent, with higher doses resulting in more pronounced therapeutic effects but also increased risk of toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with JAK2 kinase. The compound inhibits the phosphorylation and activation of STAT5, which is a key mediator of JAK2 signaling This inhibition affects the expression of genes involved in cell proliferation, survival, and apoptosis Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and exhibits good absorption and distribution in vivo . It is likely transported across cell membranes by specific transporters or binding proteins, although the exact mechanisms remain to be elucidated. Once inside the cells, this compound accumulates in the cytoplasm and exerts its inhibitory effects on JAK2 kinase. The compound’s distribution within tissues may vary depending on factors such as tissue permeability, blood flow, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with JAK2 kinase and inhibits its activity . The compound may also localize to specific subcellular compartments or organelles, depending on its binding interactions and post-translational modifications. For example, this compound may be directed to the nucleus or mitochondria through specific targeting signals or modifications. The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules and cellular components.

準備方法

合成経路と反応条件

NVP-BSK805の合成は、キノキサリンコア構造の調製から始まる、複数のステップを伴います反応条件は、通常、有機溶媒と触媒の使用を含み、目的の生成物の形成を促進します .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは収率と純度のために最適化されており、精製のために高速液体クロマトグラフィー(HPLC)を使用することがよくあります。 この化合物は、通常、その二塩酸塩の形で生産され、安定性と溶解性を高めます .

化学反応の分析

反応の種類

NVP-BSK805は、主に、キノキサリンコアやモルホリノメチル基などの反応性官能基の存在により、置換反応を受けます。 特定の条件下では、酸化反応や還元反応にも参加することができます .

一般的な試薬と条件

This compoundの合成と反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒、パラジウム炭素などの触媒、過酸化水素などの酸化剤が含まれます。 反応は、通常、制御された温度と圧力で実行され、目的の結果が得られます .

主要な生成物

This compoundの反応から形成される主要な生成物は、通常、官能基が修飾された誘導体です。 これらの誘導体は、しばしば、有効性と選択性の潜在的な改善を特定するために、生物学的活性について試験されます .

科学研究への応用

This compoundは、さまざまな科学研究の応用範囲が広い:

科学的研究の応用

NVP-BSK805 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of JAK2 and its effects on various signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating myeloproliferative disorders and other cancers

Industry: Utilized in the development of new drugs targeting JAK2 and related pathways.

類似化合物との比較

Similar Compounds

Ruxolitinib: Another JAK2 inhibitor used in the treatment of myeloproliferative disorders.

Fedratinib: A selective JAK2 inhibitor with similar applications in treating myelofibrosis.

Momelotinib: Targets both JAK1 and JAK2, used in the treatment of myelofibrosis

Uniqueness

NVP-BSK805 is unique due to its high selectivity for JAK2, particularly the V617F mutant form. This selectivity reduces off-target effects and enhances its therapeutic potential in treating specific myeloproliferative disorders .

特性

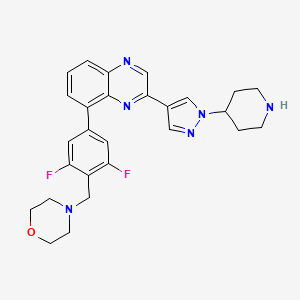

IUPAC Name |

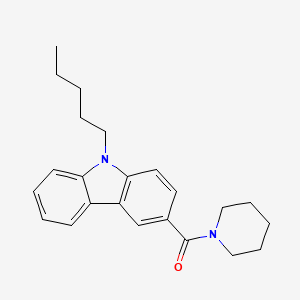

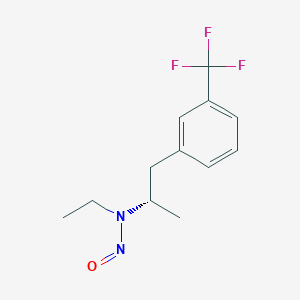

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F2N6O/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20/h1-3,12-16,20,30H,4-11,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPVXAOOVUAOKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。